5-Ethoxy-1H-indazole
Overview
Description
5-Ethoxy-1H-indazole is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 . It is a brown solid that should be stored at 0-8°C . The compound is part of the indazole class of nitrogen-containing heterocyclic compounds, which are important building blocks for many bioactive natural products and commercially available drugs .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, including 5-Ethoxy-1H-indazole, has been the subject of recent research. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis
Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring. Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Chemical Reactions Analysis
The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
5-Ethoxy-1H-indazole is a brown solid with a molecular weight of 162.19 . It should be stored at temperatures between 0-8°C .Scientific Research Applications
Synthesis and Derivatization
- Indazoles, including derivatives like 5-Ethoxy-1H-indazole, are often protected and derivatized for various applications. For instance, indazoles can be regioselectively protected at specific positions, facilitating further chemical reactions to produce novel derivatives. This process is essential for creating a variety of indazole-based compounds with potential therapeutic applications (Luo, Chen, & Dubowchik, 2006).
Biological Activity
- Indazole compounds demonstrate diverse biological activities. For example, some indazole derivatives have shown antiarthritic effects in animal models, suggesting potential therapeutic uses in arthritis treatment. These effects were observed at doses significantly lower than their toxic levels, indicating a favorable therapeutic index (Bistocchi et al., 1981).
- Furthermore, indazole compounds have been explored as inhibitors of various enzymes, like monoamine oxidase B, demonstrating their potential in treating neurological and psychiatric disorders (Tzvetkov et al., 2014).
Pharmaceutical Development
- The structural diversity and modifiability of indazoles make them valuable in drug development. For example, indazole-based compounds have been synthesized as potential treatments for hypertension and cancer, highlighting their versatility in addressing various health conditions (Goodman et al., 2007).
Electrochemical Applications
- Indazole derivatives, including 5-Ethoxy-1H-indazole, have been investigated for their electrochemical applications. These compounds can be used as additives in electrolytes to enhance the performance of high-voltage electrodes, showcasing their potential in energy storage and conversion technologies (Kang et al., 2014).
Safety And Hazards
Future Directions
Indazole-containing derivatives, including 5-Ethoxy-1H-indazole, represent one of the most important heterocycles in drug molecules . They have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research will likely continue to explore the synthesis and biological applications of these compounds.
properties
IUPAC Name |
5-ethoxy-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-12-8-3-4-9-7(5-8)6-10-11-9/h3-6H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAOULLTESKBQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622091 | |
Record name | 5-Ethoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-1H-indazole | |
CAS RN |
518990-35-7 | |
Record name | 5-Ethoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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